molecular formula C9H8N4O2 B14603761 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbohydrazide CAS No. 60467-92-7

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbohydrazide

Katalognummer: B14603761
CAS-Nummer: 60467-92-7
Molekulargewicht: 204.19 g/mol
InChI-Schlüssel: UURWRMKYCLTNEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbohydrazide is a heterocyclic compound that belongs to the 1,8-naphthyridine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The 1,8-naphthyridine core is known for its presence in various pharmacologically active molecules, making it a valuable scaffold for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbohydrazide typically involves the reaction of 2-aminonicotinaldehyde with Meldrum’s acid and alcohols in the presence of anhydrous iron (III) chloride as a catalyst . This method yields 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates, which can be further converted to the carbohydrazide derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of efficient catalysts and reaction conditions that ensure high yield and purity are crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities.

Wissenschaftliche Forschungsanwendungen

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid ethyl ester
  • 1-Ethyl-4-oxo-7-(1-piperazinyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
  • 7-Methyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylic acid tert-butyl ester

Comparison: Compared to these similar compounds, 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying various biological processes .

Eigenschaften

CAS-Nummer

60467-92-7

Molekularformel

C9H8N4O2

Molekulargewicht

204.19 g/mol

IUPAC-Name

2-oxo-1H-1,8-naphthyridine-3-carbohydrazide

InChI

InChI=1S/C9H8N4O2/c10-13-9(15)6-4-5-2-1-3-11-7(5)12-8(6)14/h1-4H,10H2,(H,13,15)(H,11,12,14)

InChI-Schlüssel

UURWRMKYCLTNEB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(NC(=O)C(=C2)C(=O)NN)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.